4-chloro-5-cyclopropoxypyridazin-3(2H)-one
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Overview
Description
4-chloro-5-cyclopropoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of 4-chloropyridazine with cyclopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-cyclopropoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the substituents.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-cyclopropoxypyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloropyridazine: Lacks the cyclopropoxy group but shares the pyridazine core.
5-cyclopropoxypyridazine: Similar structure but without the chlorine atom.
4-chloro-5-methoxypyridazin-3(2H)-one: Similar structure with a methoxy group instead of a cyclopropoxy group.
Biological Activity
4-Chloro-5-cyclopropoxypyridazin-3(2H)-one is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridazine ring substituted with a chloro group and a cyclopropoxy moiety. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : It has been studied for its effects on various cancer cell lines, demonstrating potential antiproliferative activity.
- Inhibition of Protein Targets : The compound has shown efficacy in inhibiting specific proteins involved in disease pathways, such as BCL6, which is crucial in certain cancers .
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory mediators, similar to other pyrimidine derivatives .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it appears to function through:
- Targeting Specific Enzymes : It has been identified as an inhibitor of kinases and other enzymes critical for cell signaling pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies :
- Structure–Activity Relationship (SAR) :
- Comparative Efficacy :
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Significant antiproliferative effects | |
Inhibition of BCL6 | IC50 = 4.8 nM | |
Anti-inflammatory | Inhibits COX enzymes | |
Pharmacokinetics | Bioavailability = 21% |
Table 2: Structure–Activity Relationship Insights
Properties
CAS No. |
1346697-54-8 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-5(12-4-1-2-4)3-9-10-7(6)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
JYBARJDVVDIOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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